![molecular formula C23H27N7O3S B4541870 ETHYL 1-ETHYL-6-({[4-METHYL-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4541870.png)
ETHYL 1-ETHYL-6-({[4-METHYL-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
ETHYL 1-ETHYL-6-({[4-METHYL-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings
Preparation Methods
The synthesis of ETHYL 1-ETHYL-6-({[4-METHYL-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step synthetic routes. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a pyrimidine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
ETHYL 1-ETHYL-6-({[4-METHYL-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole, triazole, and pyrimidine derivatives. What sets ETHYL 1-ETHYL-6-({[4-METHYL-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE apart is its unique combination of these three heterocyclic systems, which may confer distinct chemical and biological properties. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Important in medicinal chemistry for their pharmacological properties.
Other pyrazole and triazole derivatives: Studied for their diverse applications in various fields
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
ethyl 3-ethyl-4-[[4-methyl-5-(2-methylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3S/c1-5-30-17(14-34-23-27-26-20(28(23)3)16-12-13-24-29(16)4)18(21(31)33-6-2)19(25-22(30)32)15-10-8-7-9-11-15/h7-13,19H,5-6,14H2,1-4H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWXPGCLVSURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NN=C(N3C)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(2-METHYL-2-BUTANYL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4541798.png)
METHANONE](/img/structure/B4541801.png)
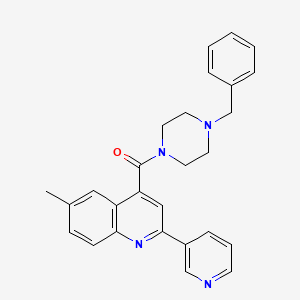
![1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4541819.png)
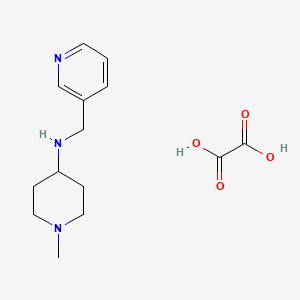
![4-METHOXY-N-[4-(4-METHOXYBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE](/img/structure/B4541854.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4541859.png)
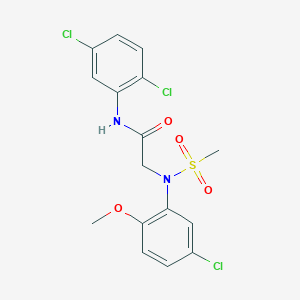
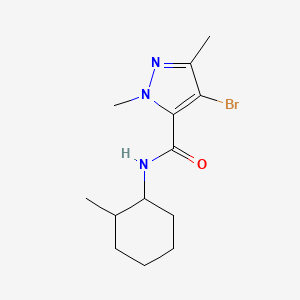
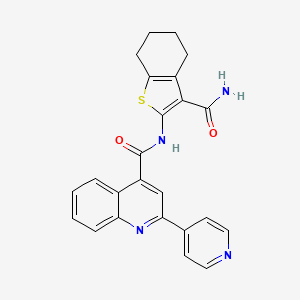
![6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide](/img/structure/B4541869.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4541875.png)
![(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B4541881.png)
![N-(3-CHLORO-4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4541883.png)
